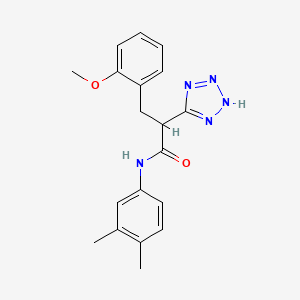
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound notable for its unique molecular structure, which includes a tetrazole ring, methoxyphenyl group, and dimethylphenyl group. Its molecular formula is C19H21N5O2, with a molecular weight of approximately 351.41 g/mol . This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Pathways Involved : It may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and immune response regulation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of tetrazole compounds can induce apoptosis in cancer cells. The presence of the tetrazole ring is often linked to enhanced anticancer activity due to its ability to interact with DNA and proteins involved in cell cycle regulation .
- Structure-Activity Relationship (SAR) : The substitution pattern on the phenyl rings plays a critical role in determining the potency of these compounds against cancer cells. Specifically, the presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential:
- Testing Against Bacteria : Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Comparison with Standard Antibiotics : In comparative studies, certain derivatives have shown effectiveness comparable to conventional antibiotics, indicating potential for development as a new antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of similar tetrazole derivatives:
- Methodology : Various compounds were synthesized and tested against human cancer cell lines using MTT assays to determine IC50 values.
- Results : Compounds featuring dimethyl and methoxy substitutions demonstrated significantly lower IC50 values compared to controls, indicating higher potency .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
- Formulation Development : Exploring formulation strategies for enhancing bioavailability and targeted delivery.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-9-15(10-13(12)2)20-19(25)16(18-21-23-24-22-18)11-14-6-4-5-7-17(14)26-3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYKVRZAZLCJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














